molecular formula C22H28O3 B14379409 (3,5-Di-tert-butylphenyl)methyl phenyl carbonate CAS No. 88364-71-0

(3,5-Di-tert-butylphenyl)methyl phenyl carbonate

Cat. No.: B14379409
CAS No.: 88364-71-0
M. Wt: 340.5 g/mol
InChI Key: DLAYJGVDHIRZOF-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a phenyl group and a (3,5-di-tert-butylphenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate typically involves the reaction of (3,5-di-tert-butylphenyl)methanol with phenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butylphenyl)methyl phenyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield (3,5-di-tert-butylphenyl)methanol and phenol.

    Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).

    Substitution Reactions: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Hydrolysis: (3,5-Di-tert-butylphenyl)methanol and phenol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Substitution Reactions: Substituted phenyl derivatives.

Scientific Research Applications

(3,5-Di-tert-butylphenyl)methyl phenyl carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butylphenyl)methyl phenyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The carbonate group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bulky tert-butyl groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Di-tert-butyl-4-hydroxybenzaldehyde): Similar in structure but contains an aldehyde group instead of a carbonate group.

    (3,5-Di-tert-butylphenyl)methanol: The alcohol counterpart of the carbonate compound.

    Phenyl carbonates: Compounds with a phenyl group attached to a carbonate group.

Uniqueness

(3,5-Di-tert-butylphenyl)methyl phenyl carbonate is unique due to the presence of both bulky tert-butyl groups and a carbonate linkage, which imparts distinct chemical and physical properties. These features make it valuable in specific applications where steric hindrance and carbonate functionality are desired.

Properties

CAS No.

88364-71-0

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(3,5-ditert-butylphenyl)methyl phenyl carbonate

InChI

InChI=1S/C22H28O3/c1-21(2,3)17-12-16(13-18(14-17)22(4,5)6)15-24-20(23)25-19-10-8-7-9-11-19/h7-14H,15H2,1-6H3

InChI Key

DLAYJGVDHIRZOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)COC(=O)OC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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